![molecular formula C9H11NO B13827842 (9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused to an azepine ring. Such structures are often found in bioactive molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Análisis De Reacciones Químicas
(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of (9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical cellular functions .
Comparación Con Compuestos Similares
(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one is unique due to its specific ring structure and the presence of nitrogen atoms. Similar compounds include:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit various biological activities.
Pyrazole derivatives: These compounds have a five-membered ring containing two nitrogen atoms and are known for their diverse biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are structurally similar and have shown potent activities against specific biological targets.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C9H11NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h3,5-8H,1-2,4H2/t8-/m1/s1 |
Clave InChI |
LLXYQYKVPYPYMD-MRVPVSSYSA-N |
SMILES isomérico |
C1CC=CN2[C@H](C1)C=CC2=O |
SMILES canónico |
C1CC=CN2C(C1)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

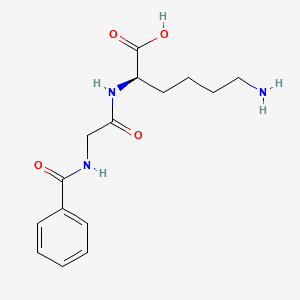
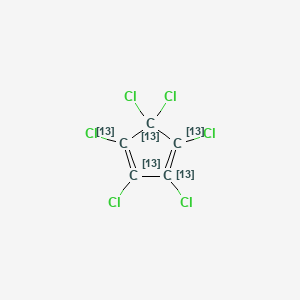
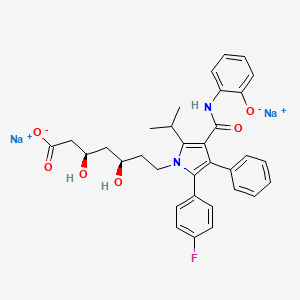
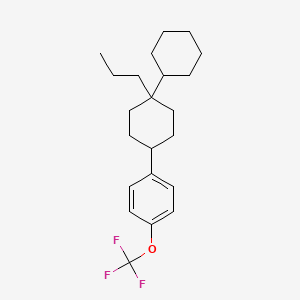
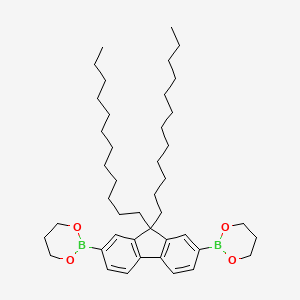
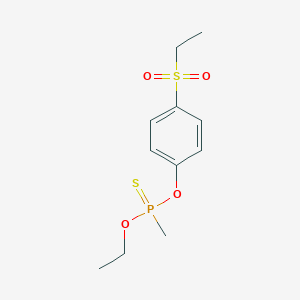
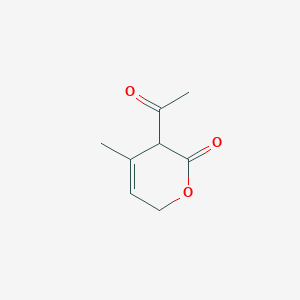

![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
